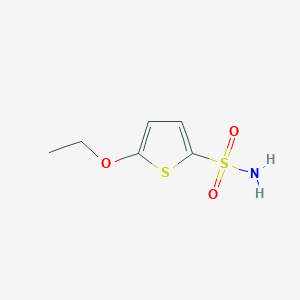

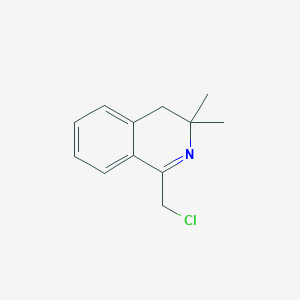

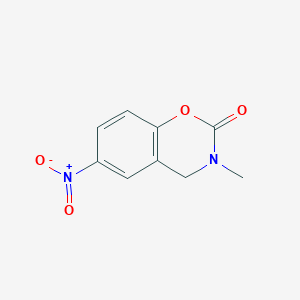

![molecular formula C₄¹³C₅H₁₂N₂O₆ B119705 [1',2',3',4',5'-13C5]uridine CAS No. 159496-16-9](/img/structure/B119705.png)

[1',2',3',4',5'-13C5]uridine

Overview

Description

[1',2',3',4',5'-13C5]uridine is a deuterated nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but incorporates deuterium and carbon-13 isotopes, making it valuable for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of [1’,2’,3’,4’,5’-13C5]uridine, also known as 5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione, is the genetic material of non-cancerous cells . It competes with 5-fluorouracil (5-FU) metabolites for incorporation into these cells .

Mode of Action

[1’,2’,3’,4’,5’-13C5]uridine interacts with its targets by competing with 5-FU metabolites for incorporation into the genetic material of non-cancerous cells . This results in a reduction in toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) .

Biochemical Pathways

[1’,2’,3’,4’,5’-13C5]uridine plays a role in several biochemical pathways. Exogenous 13C5(ribose)-uridine labeled carbon was traced into the pentose phosphate pathway, central carbon metabolism, amino acid anabolism, glycosylation precursors, redox metabolites, and nucleotides . The fate and role of uracil after release by upp1 is uncertain .

Pharmacokinetics

It is known that uridine triacetate, a prodrug of uridine, delivers 4- to 6-fold more uridine into the systemic circulation compared to equimolar doses of uridine itself .

Result of Action

The result of [1’,2’,3’,4’,5’-13C5]uridine’s action is a reduction in the toxicity and cell-death associated with 5-FU metabolites . This allows for higher doses of 5-FU to be given, improving efficacy and reducing toxic side effects .

Action Environment

The action of [1’,2’,3’,4’,5’-13C5]uridine is influenced by environmental factors. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .

Biochemical Analysis

Biochemical Properties

[1’,2’,3’,4’,5’-13C5]Uridine plays a crucial role in biochemical reactions. It is involved in protein metabolism through O-GlcNAc modification . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for Uridine Phosphorylase 1 (UPP1), an enzyme that catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil .

Cellular Effects

[1’,2’,3’,4’,5’-13C5]Uridine influences various types of cells and cellular processes. It maintains metabolic homeostasis during growth and cellular stress . It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine .

Molecular Mechanism

The molecular mechanism of [1’,2’,3’,4’,5’-13C5]Uridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. UPP1 facilitates proliferation in glucose-deprived, uridine-supplemented cells . PGM2 connects uridine to central carbon metabolism via ribose phosphate isomerization .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of [1’,2’,3’,4’,5’-13C5]Uridine can change. It has a melting point of 166-168°C and is slightly soluble in DMSO and Methanol . It is stored in a refrigerator

Metabolic Pathways

[1’,2’,3’,4’,5’-13C5]Uridine is involved in several metabolic pathways. It is connected to the physiological hunger response and body temperature changes . It fuels dynamically-regulated cell metabolism .

Transport and Distribution

[1’,2’,3’,4’,5’-13C5]Uridine is transported and distributed within cells and tissues. The maintenance of blood-mobilized uridine is orchestrated at the organism level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1',2',3',4',5'-13C5]uridine typically involves multi-step organic synthesis. The process begins with the preparation of the labeled sugar moiety, followed by the coupling of the sugar with the pyrimidine base. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include deuterated solvents and carbon-13 labeled precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated synthesizers and continuous flow reactors. These methods enhance the efficiency and yield of the synthesis process while maintaining the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1',2',3',4',5'-13C5]uridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form deuterated analogs with different oxidation states.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield deuterated ketones or aldehydes, while substitution reactions can produce a variety of deuterated derivatives with different functional groups.

Scientific Research Applications

[1',2',3',4',5'-13C5]uridine has numerous scientific research applications:

Chemistry: Used as a labeled standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the incorporation and transformation of nucleosides in biological systems.

Medicine: Investigated for its potential as a therapeutic agent in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.

Industry: Utilized in the development of labeled compounds for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: Similar structure but lacks carbon-13 labeling.

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione: Similar structure but lacks deuterium labeling.

Uniqueness

The uniqueness of [1',2',3',4',5'-13C5]uridine lies in its dual isotopic labeling with both deuterium and carbon-13. This dual labeling enhances its utility in various research applications, providing more detailed insights into molecular interactions and metabolic pathways.

Properties

IUPAC Name |

5-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1D,3+1,4+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-WDBXUEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471809 | |

| Record name | CTK8F2337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159496-16-9 | |

| Record name | CTK8F2337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

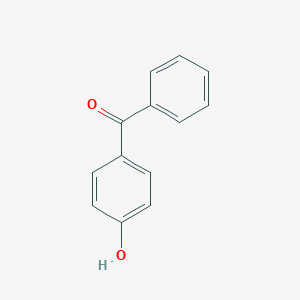

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)

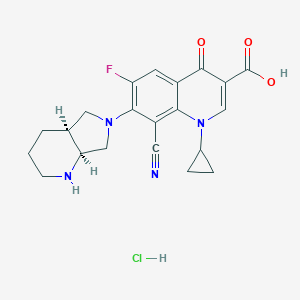

![4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B119629.png)

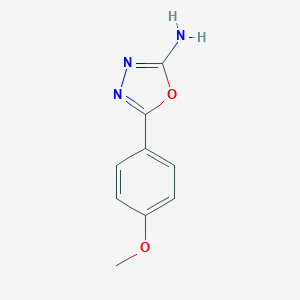

![[5'-13C]thymidine](/img/structure/B119643.png)